Azulene, 1-(ethylthio)-4,6,8-trimethyl-

Catalog No.
S16077657
CAS No.
61484-63-7
M.F
C15H18S
M. Wt
230.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azulene, 1-(ethylthio)-4,6,8-trimethyl-

CAS Number

61484-63-7

Product Name

Azulene, 1-(ethylthio)-4,6,8-trimethyl-

IUPAC Name

1-ethylsulfanyl-4,6,8-trimethylazulene

Molecular Formula

C15H18S

Molecular Weight

230.4 g/mol

InChI

InChI=1S/C15H18S/c1-5-16-14-7-6-13-11(3)8-10(2)9-12(4)15(13)14/h6-9H,5H2,1-4H3

InChI Key

CHHGMNCYAJYOAO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C(=CC(=CC(=C2C=C1)C)C)C

Azulene, 1-(ethylthio)-4,6,8-trimethyl- is a derivative of azulene, characterized by its unique structure that includes an ethylthio group and three methyl groups at the 4, 6, and 8 positions. Azulene itself is a bicyclic compound known for its deep blue color and distinct aromatic properties. The compound has the molecular formula C13H16SC_{13}H_{16}S and a molecular weight of approximately 216.34 g/mol. The presence of the ethylthio group introduces additional reactivity and potential for biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

  • Substitution Reactions: The ethylthio group can be replaced by other nucleophiles such as hydroxide or amines.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction Reactions: The compound may be reduced to yield corresponding thioethers or hydrocarbons using reducing agents like lithium aluminum hydride.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

Research indicates that azulene derivatives exhibit various biological activities. Specifically, 1-(ethylthio)-4,6,8-trimethyl- has shown potential cytotoxic effects against certain cancer cell lines. Studies have correlated its cytotoxicity with specific chemical descriptors that reflect its molecular structure. For instance, the compound's activity against human oral squamous carcinoma cell lines has been positively correlated with topological and surface area descriptors, suggesting that structural features significantly influence its biological efficacy .

The synthesis of azulene derivatives typically involves several methods:

  • Starting Materials: The synthesis often begins with 4,6,8-trimethylazulene.
  • Ethylthio Group Introduction: The ethylthio group can be introduced via nucleophilic substitution reactions with ethylthiol or through electrophilic aromatic substitution methods.
  • Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate the desired product.

Azulene derivatives are utilized in various fields:

  • Pharmaceuticals: Due to their biological activity, they are explored as potential anticancer agents.
  • Dyes and Pigments: Azulene's intense color makes it suitable for use in dyes.
  • Organic Synthesis: They serve as intermediates in the synthesis of more complex organic compounds.

Their unique properties make them valuable in both industrial and research applications.

Interaction studies involving azulene derivatives have revealed their potential effects on various biological pathways. For instance, studies have investigated their interactions with cellular receptors and enzymes, suggesting that these compounds may influence metabolic pathways related to cancer progression . Additionally, computational analyses have been employed to model interactions at the molecular level, aiding in understanding their mechanism of action.

Several compounds share structural similarities with azulene, particularly those containing thiol or thioether groups:

Compound NameStructure FeaturesUnique Aspects
4-MethylazuleneMethyl group at position 4Simpler structure without ethylthio group
1-(Phenylethylthio)-4,6,8-trimethylazulenePhenylethyl group instead of ethylDifferent steric effects due to larger substituent
4-EthylazuleneEthyl group at position 4Lacks additional methyl groups affecting reactivity
1-(Butylthio)-4,6,8-trimethylazuleneButyl group instead of ethylLarger alkyl chain influencing solubility

The uniqueness of azulene, 1-(ethylthio)-4,6,8-trimethyl- lies in its specific combination of an ethylthio substituent and multiple methyl groups which provide distinct steric and electronic effects not found in simpler azulenes. These features contribute to its unique reactivity and potential applications in medicinal chemistry.

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

230.11292175 g/mol

Monoisotopic Mass

230.11292175 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

Explore Compound Types